Pentadecanamide

Overview

Description

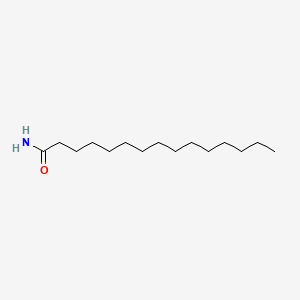

Pentadecanamide is an organic compound with the molecular formula C15H31NO It is a long-chain fatty acid amide, specifically derived from pentadecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecanamide can be synthesized through several methods. One common approach involves the reaction of pentadecanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles or the direct amidation of fatty acids. These processes are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentadecanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and strong bases are typically employed.

Major Products Formed

Oxidation: Pentadecanoic acid.

Reduction: Pentadecylamine.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Pentadecanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate lipid signaling pathways and may act on receptors involved in inflammation and cell signaling. The exact molecular targets and pathways are still under investigation, but it is believed to influence the activity of enzymes and receptors related to lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Hexadecanamide: Similar in structure but with one additional carbon atom in the fatty acid chain.

Octadecanamide: Contains three more carbon atoms in the fatty acid chain.

Dodecanamide: Has a shorter fatty acid chain with twelve carbon atoms.

Uniqueness

Pentadecanamide is unique due to its specific chain length, which influences its physical and chemical properties. This chain length allows it to have distinct interactions in biological systems and industrial applications compared to its shorter or longer chain counterparts.

Biological Activity

Pentadecanamide, a long-chain fatty acid amide with the chemical formula C15H31NO, has garnered interest in recent years for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

This compound consists of a pentadecanoyl group linked to an amine functional group. Its structural characteristics suggest similarities to other fatty acid amides, which are known to interact with various biological pathways.

The exact mechanisms of action for this compound remain largely unexplored. However, its structural resemblance to other fatty acid amides like N-oleoylethanolamide (OLEA) indicates potential interactions with:

- Peroxisome Proliferator-Activated Receptors (PPARs) : These nuclear receptors play a crucial role in regulating lipid metabolism and inflammation. Preliminary studies suggest that this compound may exhibit PPARα modulatory properties, similar to OLEA .

- Endocannabinoid System : Fatty acid amides can influence the endocannabinoid system by acting on cannabinoid receptors (CB1 and CB2), which are involved in pain modulation, appetite regulation, and mood .

1. Neuroprotective Effects

Research indicates that compounds related to this compound, such as macamides derived from the Maca plant, exhibit neuroprotective properties. These compounds have shown promise in treating neurological disorders by enhancing immune response and exhibiting antioxidant effects .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties in preliminary studies. For instance, pentadecanal, a derivative of this compound, was found effective against Listeria monocytogenes, showcasing its potential as a natural antibacterial agent .

3. Cytotoxicity Against Cancer Cells

In vitro studies have highlighted the cytotoxic effects of long-chain fatty acid amides against various cancer cell lines. Although specific data on this compound is limited, related compounds have shown significant activity against breast (MCF-7) and liver (HepG2) cancer cells .

Table 1: Summary of Biological Activities of this compound and Related Compounds

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotective | Enhances immune response; antioxidant properties | |

| Antimicrobial | Effective against L. monocytogenes | |

| Cytotoxicity | Significant activity against cancer cell lines |

Future Directions

Further research is necessary to elucidate the full biological profile of this compound. Studies should focus on:

- Mechanistic Studies : Understanding how this compound interacts with PPARs and cannabinoid receptors.

- In Vivo Studies : Evaluating its efficacy and safety in animal models for potential therapeutic applications.

- Clinical Trials : Investigating its effectiveness in treating neurological disorders or infections.

Properties

IUPAC Name |

pentadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGCQWARLQDMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959327 | |

| Record name | Pentadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-51-4 | |

| Record name | Pentadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3843-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of pentadecanamide and what are some of its known biological activities?

A1: this compound, also known as N-pentadecanamide or palmitamide, has the molecular formula CH3(CH2)13CONH2. While its full spectroscopic data was not reported in the provided research, it is known to be a saturated fatty acid amide. Research suggests this compound may possess anxiolytic and anticonvulsant properties. [] Additionally, N-(3-hydroxypropionyl)this compound, a retroamide derivative of this compound, has been identified as a selective inhibitor of N-palmitoylethanolamine-selective acid amidase. []

Q2: Has this compound been found in nature, and if so, what are its potential roles?

A2: Yes, this compound has been identified as a component of ceramides found in the Red Sea sponge Negombata sp. [] While the specific ecological role of this compound in this sponge remains unclear, its presence within ceramides suggests potential involvement in cell signaling and membrane structure.

Q3: How does N-(3-hydroxypropionyl)this compound interact with N-palmitoylethanolamine-selective acid amidase?

A3: While the exact mechanism of inhibition remains to be fully elucidated, N-(3-hydroxypropionyl)this compound acts as a selective inhibitor of N-palmitoylethanolamine-selective acid amidase. This compound exhibits significantly less inhibitory effect on fatty acid amide hydrolase or the uptake of anandimide, suggesting a specific interaction with the target enzyme. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.